Compound Description: 5H2MP is identified as an active compound in cigarette smoke condensate (CSC) that exacerbates collagen-induced arthritis (CIA) in mice []. Research suggests both 5H2MP and its isomer, 2-hydroxy-3-methylpyridine, worsen CIA, while 3-hydroxy-2-methylpyridine does not []. Notably, 5H2MP does not display mutagenicity or aryl hydrocarbon receptor-dependent activity [].
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
Compound Description: IQ is a potent mutagen formed during the heating of a mixture containing 2-methylpyridine, creatinine, and aldehydes []. This finding provides experimental support for the hypothesis that IQ mutagens arise from heating a system comprising a pyridine or pyrazine derivative, an aldehyde, and creatinine or creatine [].
2-Methylpyridine-Borane (2-Picoline-Borane)
Compound Description: This compound, also known as PEMB, serves as a reducing agent in selective reductions and reductive amination reactions []. It exists as a colorless to yellow liquid, soluble in alcohol, ether, and most organic solvents, but nearly insoluble in water []. Due to thermal decomposition risks, distillation is not recommended, and it is typically used as received [].
5-Bromo-2-methylpyridine
Compound Description: This specific compound is synthesized using a novel method starting from 6-methyl-3-picolinic acid []. The process involves the formation of 6-methyl-3-picolinic acid ethyl ester, followed by ammonolysis, Hofmann degradation, and finally bromination to yield 5-bromo-2-methylpyridine []. The reported advantages of this method are mild reaction conditions, high yield, readily available starting materials, low cost, and the absence of 3-substituted byproducts, eliminating the need for post-separation and making it promising for industrial production [].
3-Bromo-2-methylpyridine and 5-Bromo-2-methylpyridine
Compound Description: These two isomers were successfully separated and prepared using liquid chromatography with a sil-column and a mobile phase composed of ether petroleum, ether, and ammonia liquor in a 95:5:0.04 volume ratio []. Their purity was confirmed through HPLC analysis []. Utilizing their UV spectra, the UV coefficients for both isomers were determined [].
Compound Description: AMD473 is a novel sterically hindered platinum complex intended to overcome platinum drug resistance and was slated for clinical trials [, ]. It exhibits in vitro activity against various ovarian carcinoma cell lines, including cisplatin-resistant ones []. AMD473 hydrolyzes slower than cisplatin and has a lower affinity for sulfur ligands []. While it shares DNA sequence specificity with cisplatin in treated tumor cells, it forms unique adducts with naked plasmid DNA []. Compared to cisplatin, AMD473 forms DNA interstrand cross-links at a much slower rate []. The addition of methyl groups on the pyridine ligand, as seen in AMD473 and AMD508 (2,6-dimethylpyridine), results in slower cross-link formation compared to AMD494 (unsubstituted pyridine) [].
2-Fluoro-4-iodo-5-methylpyridine
Compound Description: This compound underwent a comprehensive theoretical study using Density-functional theory to analyze its geometrical optimization, spectroscopic properties, and electronic structure []. Intramolecular hydrogen bonding was investigated using Natural Bond Orbital analysis []. Additionally, the study calculated Highest Occupied Molecular Orbital & Lowest Unoccupied Molecular Orbital energies, Mulliken charges, and Non-Linear Optic properties in various liquids to assess solvent influence []. The theoretical UV-visible spectrum was determined using Time-dependent density-functional theory in different solvents []. A Molecular Electrostatic Potential study identified reactive sites for protein interactions []. Further analyses included Electron localization function, Localized orbital locator, and Reduced density gradient analysis []. To assess its biological relevance, drug-likeness parameters were computed, and molecular docking studies were performed, indicating potential drug-like behavior [].
5-Ethyl-2-methylpyridine
Compound Description: This compound is a product of a unique ring transformation reaction where pyrimidine reacts with aqueous methylamine or ammonia at 190°C []. Further studies using isotope labeling with [1,3-15N]pyrimidine, [4,6-14C]pyrimidine, and [5-14C]pyrimidine revealed that this reaction proceeds through a mechanism involving pyrimidine ring fragmentation []. The pyrimidine ring breaks down into two molecules of HCN and one molecule of N-methylacetaldimine, which then undergoes an aldol-type condensation to form 5-ethyl-2-methylpyridine [].
Compound Description: This compound is synthesized through a Suzuki coupling reaction []. The reaction involves 5-fluoro-6-methylpyridin-2-ylboronic acid and 4-chloro-2-iodo-1-(trifluoromethyl)benzene in the presence of a palladium catalyst (dikis) and a base (K2CO3) []. The structure of this newly synthesized compound was confirmed by IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis [].
4,5-Dichloromethyl-3-hydroxy-2-methylpyridine
Compound Description: A composite catalyst was used to synthesize this compound, with a focus on optimizing reaction conditions []. The optimized process involved an amide composite catalyst and specific molar ratios of the reactants, vitamin B6 and SOCl2 []. The reaction temperature and time were also carefully controlled to achieve a high yield of the desired product []. Under these conditions, a 99% yield of 4,5-dichloromethyl-3-hydroxy-2-methylpyridine was achieved [].
Compound Description: This series of pyridine derivatives was synthesized and evaluated for their antibacterial and antifungal activities []. The synthesis involved condensing substituted aromatic aldehydes with N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides []. The structures of these compounds were elucidated using spectral studies []. Interestingly, some derivatives exhibited a broad spectrum of antimicrobial activity at low concentrations, with MICs (Minimum inhibitory concentrations) ranging from 8-16µg mL-1 [].
Compound Description: A series of 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazoles, including compounds 15a–t and 16a–f, were synthesized and evaluated for their antibacterial activities []. Notably, compound 16d exhibited potent antibacterial activity without showing cytotoxicity in HepG2 cells or hemolysis, unlike the positive control Gatifloxacin [].
Compound Description: The crystal structure of this compound, C15H12FN3O2, was analyzed, revealing that the benzene and pyridine rings are oriented at a dihedral angle of 54.91 (2)° []. The crystal structure also showed the presence of intermolecular N—H⋯N hydrogen bonds [].
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile and 5-Acetyl-2-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile
Compound Description: Two related compounds, one crystallizing in the monoclinic space group P21/c (compound I) and the other in the monoclinic space group P-1 (compound II), with two independent molecules in its asymmetric unit, were investigated for their crystal structures []. The study revealed that the pyridine rings in both compounds are nearly planar []. In compound II, the substituents on the pyridine ring exhibited different inclinations []. Weak π-π interactions were observed in the c-direction of compound I's crystal structure []. Compound II's crystal structure showed C—H···O hydrogen bonds forming infinite C(9) chains along the b-axis and C—H···π interactions contributing to molecular packing stability [].
Compound Description: This compound was isolated as a byproduct during the aldolization reaction of furo[3,4-c]pyridin-3(1H)-one with thiophene-2-carboxaldehyde []. The substituents on its pyridine ring are nearly coplanar, with an 8.1(2)° rotation of the hydroxymethyl group from the plane []. Crystal structure analysis revealed the formation of chains through O—H⋯N hydrogen bonding between the pyridine N atom and a neighboring hydroxymethyl OH group [].
Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper, designed through a structure- and property-based approach []. It exhibits excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model and demonstrates high selectivity for PARP1 over other PARP family members []. AZD5305 also possesses favorable secondary pharmacology, physicochemical properties, and pharmacokinetics in preclinical species, with reduced effects on human bone marrow progenitor cells in vitro [].
Compound Description: This compound, a nicotinamide derivative, was discovered as a potent inhibitor of the TYK2 pseudokinase domain through a SPA-based high-throughput screen []. Despite its initial lack of selectivity, compound 4 effectively inhibits IL-23 and IFNα signaling in cellular assays []. Subsequent optimization led to the development of potent and selective molecules like compounds 47 and 48, ultimately contributing to the identification of a clinical TYK2 JH2 inhibitor [].
Compound Description: This copper(II) complex was synthesized in methanol using a 1:6 metal-to-ligand ratio with 2-amino-3-methylpyridine []. Analysis by Atomic Absorption Spectrometer (AAS) and TG/DTA confirmed the presence of four water molecules per complex molecule []. Conductivity measurements indicated a 1:1 electrolyte nature, suggesting the complex formula [Cu(2-amino-3-metilpyridine)4]SO4·4H2O []. The complex exhibited paramagnetic behavior (µeff of 1.85 BM), and UV-Vis spectra showed a band peak at 730 nm, indicating an electronic transition Eg→T2g []. IR spectral data confirmed the coordination of N-pyridine and 2-amino-3-metilpyridine functional groups to the Cu(II) ion []. A square planar geometry was proposed for the complex [].
(2,3,7,8,12,13,17,18-Octaethylporphyrinato)iron(III) Complex with Two 4-Methylpyridine N-Oxides
Compound Description: This six-coordinated iron(III) porphyrin complex, [Fe(OEP)(4-MePyNO)2]BF4, was synthesized and structurally characterized using X-ray diffraction []. The complex features two 4-methylpyridine N-oxides (4-MePyNO) as axial ligands coordinated to the central iron(III) ion []. The presence of bulky ethyl groups at the β-pyrrole positions of the porphyrin ring and the steric hindrance imposed by the axial ligands contribute to the distorted octahedral geometry around the iron center [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.